

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Cat. No.: B1142292

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ -aminobutyric acid (GABA). Its unique stereochemistry and rigid structure make it a valuable tool in neuroscience research and a key building block for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and its role as a modulator of GABAergic and dopaminergic signaling.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. It is often used and studied in its hydrochloride salt form, with the IUPAC name (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid hydrochloride.

Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO ₂	[1]
Molecular Weight	127.14 g/mol	[1]
CAS Number	168471-40-7	[2]
Appearance	Off-white powder	Chem-Impex
Optical Rotation	[a]D ₂₅ = -245 ± 2° (c=1% in H ₂ O)	Chem-Impex

Synthesis and Experimental Protocols

The synthesis of **(1S,4R)-4-aminocyclopent-2-enecarboxylic acid** and its derivatives is a critical area of research for ensuring a high-purity supply for pharmaceutical development. Several synthetic routes have been established.

Protocol 1: Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride from its Methyl Ester Tartrate

This protocol details the hydrolysis of the methyl ester to yield the final carboxylic acid hydrochloride.

Materials:

- (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate
- Methanol
- Triethylamine
- Water
- Lithium hydroxide
- Acetic acid

- Tetrahydrofuran

Procedure:

- Dissolve 10 g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50 mL of methanol.[\[3\]](#)
- Neutralize the solution to a pH of 6-7 by adding triethylamine.[\[3\]](#)
- Add 10 mL of water and cool the mixture to -20°C.[\[3\]](#)
- Prepare a solution of lithium hydroxide (0.16 g) in 5 mL of water and add it dropwise to the reaction mixture.[\[3\]](#)
- Immediately following the addition, neutralize the reaction with acetic acid to a pH of 3-4.[\[3\]](#)
- The organic solvent is removed by vortexing, and the residue is diluted with tetrahydrofuran.[\[3\]](#)
- The resulting salt is filtered off, and the filtrate is vortexed to yield (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.[\[3\]](#)

The reported yield for this synthesis is 83.7%.[\[3\]](#)

Protocol 2: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate

This method starts from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials:

- (-)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Tetrahydrofuran (THF)
- Methanesulfonic acid
- Water

Procedure:

- A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C.
- A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature does not exceed 45°C.
- The resulting slurry is heated at 60°C for three hours and then allowed to cool to room temperature over 15 hours.
- The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL).

Biological Activity and Mechanism of Action

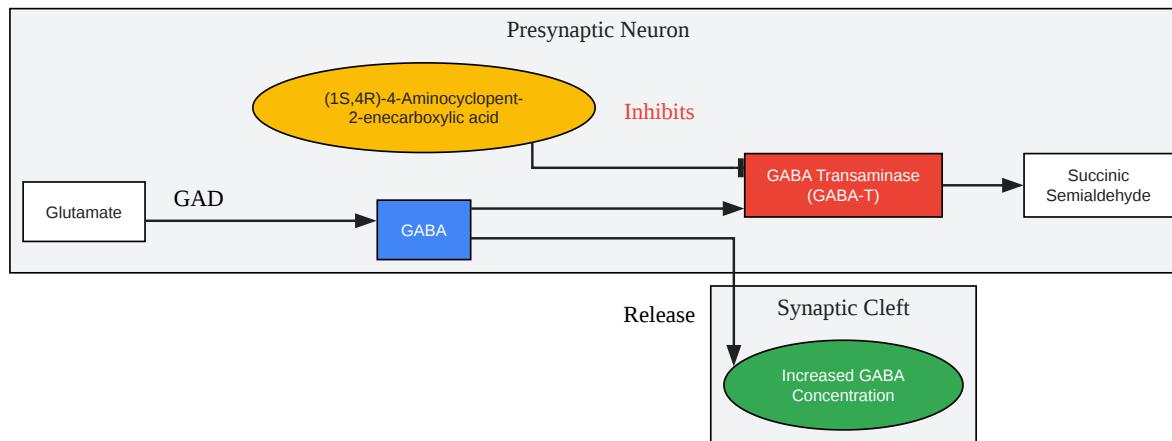
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is primarily recognized as a GABA mimetic and a reversible inhibitor of GABA transaminase (GABA-T).^[4] GABA-T is the primary enzyme responsible for the degradation of GABA.^[5] By inhibiting this enzyme, the compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission.^[5] This mechanism is the basis for its therapeutic potential in various neurological and psychiatric disorders.

Modulation of Dopaminergic System

The increased GABAergic tone resulting from GABA-T inhibition has a significant impact on other neurotransmitter systems, notably the dopaminergic system. Enhanced GABAergic signaling can depress the activity of nigrostriatal dopamine pathways.^[6] This modulation of dopamine release is a key factor in the compound's potential for treating substance use disorders.

Experimental Evidence in Animal Models

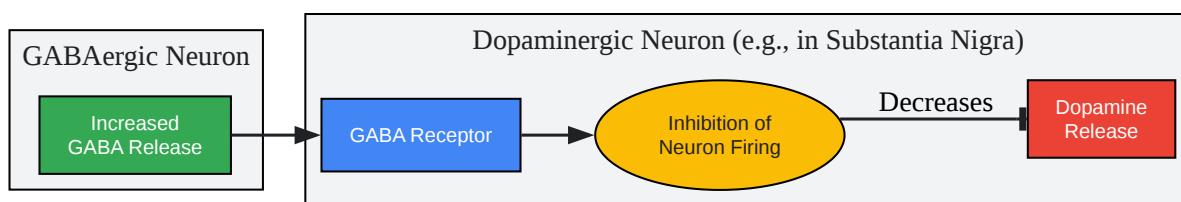
A study investigating the effects of the (1R,4S) stereoisomer, a reversible GABA transaminase inhibitor, on conditioned place preference in rats provides valuable in-vivo data.


Animal Model	Treatment	Dosage	Effect	Reference
Rat	Cocaine-induced conditioned place preference	300 mg/kg i.p. of (1R,4S)-ACC	Significantly attenuated the expression of cocaine-induced place preference	[4]
Rat	Nicotine-induced conditioned place preference	75 mg/kg i.p. of (1R,4S)-ACC	Significantly attenuated the expression of nicotine-induced place preference	[4]

These results suggest that by reversibly inhibiting GABA transaminase, this class of compounds can be effective in blocking cue-induced relapse to addictive substances.[4]

Signaling Pathways and Workflows

GABA Transaminase Inhibition Pathway


The primary mechanism of action involves the inhibition of the GABA shunt, a metabolic pathway that degrades GABA.

[Click to download full resolution via product page](#)

Caption: Inhibition of GABA Transaminase by **(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid**.

Modulation of Dopaminergic Neuron Activity

The increased GABA levels in the synaptic cleft lead to the modulation of postsynaptic neurons, including dopaminergic neurons in pathways such as the nigrostriatal pathway.

[Click to download full resolution via product page](#)

Caption: GABAergic modulation of dopamine release.

Conclusion

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a compound of significant interest for researchers in neuropharmacology and drug development. Its well-defined stereochemistry and its role as a reversible inhibitor of GABA transaminase provide a solid foundation for the design of novel therapeutics for a range of CNS disorders, from epilepsy to addiction. The detailed synthetic protocols and an understanding of its mechanism of action presented in this guide offer valuable resources for scientists working to unlock the full therapeutic potential of this and related molecules. Further research to quantify its binding affinities and efficacy at various receptor subtypes will be crucial for its clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 2. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]
- 4. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Actions of GABAergic agents on dopamine metabolism in the nigrostriatal pathway of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1142292#1s-4r-4-aminocyclopent-2-enecarboxylic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com